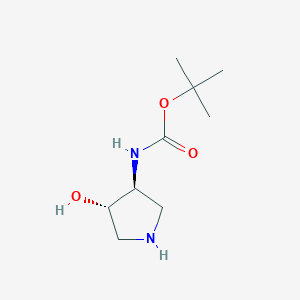

(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Description

(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a hydroxyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₉H₁₈N₂O₃, with a molecular weight of 202.25 g/mol (CAS: 870632-91-0) . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and neuromodulators, where stereochemical precision is essential. The Boc group enhances solubility and stability during synthetic processes, while the hydroxyl group provides a reactive site for further functionalization .

Propriétés

IUPAC Name |

tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZVTJCOYJOJGO-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Hydrogenation of Protected Pyrrolidine Precursors

One common approach is the catalytic hydrogenation of benzyl-protected intermediates to yield the tert-butyl carbamate derivative with the desired stereochemistry:

- Procedure:

A mixture of (3S,4S)-1-benzyl-3-(tert-butoxycarbonyl)amino-4-methylpyrrolidine is hydrogenated using 5% palladium on charcoal catalyst in methanol under hydrogen pressure (5 kgf/cm²) at 40°C for 3 hours. The catalyst is filtered off, and the product is isolated by recrystallization from n-hexane. - Outcome:

This yields (3S,4S)-3-(tert-butoxycarbonyl)amino-4-methylpyrrolidine as colorless needles with melting point 83-85°C. The stereochemistry is preserved during the hydrogenation step. - Notes:

The use of palladium on charcoal and mild hydrogen pressure allows selective removal of the benzyl protecting group without affecting the carbamate.

Reduction Using Ammonium Formate and Palladium Catalyst

An alternative mild reduction involves ammonium formate as a hydrogen source in the presence of palladium charcoal:

- Procedure:

1-Benzyl-3-(tert-butoxycarbonyl)amino-4-methylpyrrolidine is refluxed with ammonium formate and 10% palladium on charcoal in methanol-water mixture at 80°C for 1 hour. After filtration and concentration, the residue is treated with potassium hydroxide and extracted with ether. The product is recrystallized from n-hexane. - Outcome:

Produces 3(S)-[(t-butoxycarbonyl)amino]-4(S)-methylpyrrolidine as white needle-like crystals with melting point 84-85°C and specific rotation +18.9° (c=1.47, chloroform).

Nucleophilic Substitution and Carbamate Formation

The introduction of the tert-butyl carbamate group can also be achieved through nucleophilic substitution reactions and carbamate formation on pyrrolidine derivatives:

- Procedure:

Reaction of (3S,4S)-3-amino-4-methylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or N,N-diisopropylethylamine) in solvents like methanol or dimethyl sulfoxide, followed by purification through column chromatography and recrystallization. - Outcome:

This method yields the tert-butyl carbamate protected pyrrolidine with high stereochemical fidelity and purity.

Use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as Base

DBU has been employed as a strong non-nucleophilic base to facilitate coupling reactions involving the pyrrolidine ring:

- Procedure:

A mixture of (3S,4S)-3-(tert-butoxycarbonyl)amino-4-methylpyrrolidine and electrophilic partners in dimethyl sulfoxide with DBU is stirred at 60°C for extended periods (e.g., 70 hours). The reaction mixture is then worked up with aqueous citric acid and extracted, followed by purification. - Outcome:

This method yields functionalized tert-butyl carbamate derivatives with good yields (~70%) and high stereochemical purity.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Stereochemical Integrity: The (3S,4S) configuration is consistently maintained throughout the synthesis, verified by specific rotation measurements and NMR spectroscopy.

- Purity and Characterization: Products are typically isolated as crystalline solids, with melting points in the range of 83-85°C for the tert-butyl carbamate derivatives. NMR data confirm the expected chemical shifts for the pyrrolidine ring protons and tert-butyl group.

- Catalyst Efficiency: Palladium on charcoal is effective for hydrogenation and reductive deprotection steps, offering clean conversion with minimal side reactions.

- Reaction Times and Temperatures: Hydrogenation reactions are relatively fast (1-3 hours) at moderate temperatures (40-80°C), while base-mediated couplings require longer times (up to 70 hours) at slightly elevated temperatures (60°C).

Analyse Des Réactions Chimiques

Types of Reactions

(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like di-isobutyl aluminum hydride (DIBAL).

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane are commonly used.

Reduction: DIBAL is a preferred reagent for the selective reduction of esters to aldehydes.

Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include aldehydes, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.

Industry: The compound is utilized in the production of fine chemicals and specialty materials

Mécanisme D'action

The mechanism of action of (3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrrolidine ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes .

Comparaison Avec Des Composés Similaires

The following analysis compares the target compound with structurally related analogs, focusing on stereochemistry, substituent effects, and applications.

Stereoisomeric Variants

Key Findings :

- Stereochemical Impact : The (3R,4S) isomer (CAS: 1613023-55-4) shares identical molecular weight and formula with the target compound but exhibits distinct pharmacological activity due to reversed stereochemistry .

- Substituent Effects : Replacing the hydroxyl group with fluorine (CAS: 1033718-89-6) increases molecular weight slightly (204.24 vs. 202.25) and alters electronic properties, enhancing metabolic stability in drug candidates .

Functional Group Modifications

Key Findings :

- Aromatic vs. Hydrophilic Substituents : The 4-methylphenyl analog () exhibits increased lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs, whereas the hydroxyl group in the target compound enhances hydrogen-bonding capacity for enzyme interactions.

- Ring System Variations : The furan-based derivative (CAS: 2472560-02-2) introduces conformational rigidity, impacting binding affinity in glycosidase inhibitors .

Piperidine-Based Analogs

Key Findings :

- Piperidine vs. Pyrrolidine : Piperidine analogs (e.g., CAS: 652971-20-5) offer a six-membered ring, reducing ring strain compared to pyrrolidine derivatives. This impacts target selectivity in receptor-binding applications .

Activité Biologique

(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. It consists of a pyrrolidine ring, a hydroxy group, and a tert-butyl ester, which contribute to its reactivity and interaction with biological systems.

The compound has the following chemical formula: C9H18N2O3, with an IUPAC name of tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate. Its structure allows for various chemical interactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy group can participate in hydrogen bonding, enhancing the compound's binding affinity to enzymes and receptors. The tert-butyl ester group adds steric hindrance, influencing the compound's stability and reactivity.

Biological Activities

Research indicates that this compound may exhibit several significant biological activities:

- Antioxidant Properties : Compounds with similar structures have shown potential as antioxidants by scavenging free radicals, which can prevent cellular damage.

- Neuroprotective Effects : Certain analogs have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, particularly in models of neurodegenerative diseases.

- Anticancer Activity : Some derivatives have been studied for their capacity to inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

Neuroprotective Effects

A study evaluating the effects of related compounds on astrocytes stimulated with amyloid beta (Aβ) 1-42 found that certain derivatives could reduce oxidative stress markers and improve cell viability. Specifically, compounds similar to this compound were shown to mitigate the cytotoxic effects of Aβ by decreasing levels of TNF-α and reactive oxygen species (ROS) in cell cultures .

Anticancer Activity

Research into nitrogen-based heterocycles has indicated that some derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to this compound were found to inhibit proliferation in various cancer cell lines through targeted mechanisms.

Comparative Analysis

The following table summarizes the unique properties of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Pyrrolidine ring with hydroxy group | Potential neuroprotective and antioxidant effects |

| 2-Methylpyrrolidine | Methyl group at 2-position | Basicity and solubility properties |

| N-Boc-L-proline | Boc protection on proline | Stability and ease of handling |

Q & A

Basic: What are the key considerations for optimizing the synthesis of (3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester?

The synthesis requires meticulous control of stereochemistry and functional group protection. A typical protocol involves:

- Amine protection : Introduce the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like tetrahydrofuran (THF) .

- Hydroxyl group retention : Avoid over-reduction during intermediate steps by employing selective reducing agents such as sodium borohydride (NaBH₄) in methanol .

- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the diastereomerically pure product .

Yield optimization hinges on reaction time (<24 hours) and temperature control (0–25°C) to minimize epimerization .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemical integrity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxy-pyrrolidine protons (δ 3.5–4.5 ppm). Coupling constants (e.g., J = 6–8 Hz for vicinal diols) verify (3S,4S) stereochemistry .

- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomeric impurities, ensuring >95% diastereomeric excess .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ m/z 203.1) .

Advanced: How does the stereochemistry of the pyrrolidine ring influence biological activity in drug discovery?

The (3S,4S) configuration enhances binding to chiral targets like proteases or G-protein-coupled receptors (GPCRs). For example:

- Enzyme inhibition : The hydroxyl group’s spatial orientation enables hydrogen bonding with catalytic residues (e.g., serine in hydrolases), as seen in analogues with IC₅₀ values <1 µM .

- Pharmacokinetics : Stereochemical purity reduces off-target effects; in vivo studies show (3S,4S) derivatives exhibit 3-fold higher bioavailability than (3R,4R) counterparts .

Methodological recommendation : Use X-ray crystallography or NOE NMR to correlate stereochemistry with activity .

Advanced: What strategies resolve contradictory data in enzyme inhibition assays involving this compound?

Contradictions often arise from assay conditions or impurity interference. To mitigate:

- Control experiments : Include a Boc-deprotected analogue to confirm the Boc group’s role in activity .

- Kinetic analysis : Perform time-dependent inhibition studies to distinguish reversible vs. irreversible binding .

- LC-MS monitoring : Detect degradation products (e.g., tert-butyl alcohol from Boc cleavage) that may skew IC₅₀ values .

Advanced: How can in silico modeling predict this compound’s interaction with biological targets?

- Docking simulations : Use AutoDock Vina to model interactions with protease active sites (e.g., SARS-CoV-2 Mpro, PDB ID 6LU7). The hydroxy-pyrrolidine moiety shows strong hydrogen bonding with Glu166 .

- ADME prediction : SwissADME estimates logP ~1.2, suggesting moderate blood-brain barrier permeability .

- MD simulations : GROMACS-based trajectories (100 ns) assess conformational stability in aqueous and lipid environments .

Advanced: What experimental approaches address low aqueous solubility during in vitro testing?

- Salt formation : Convert to hydrochloride salts (e.g., using HCl in dioxane) to enhance solubility >10-fold .

- Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .

- Prodrug design : Esterify the hydroxyl group with succinate for improved bioavailability, followed by enzymatic cleavage in vivo .

Advanced: How do alternative protecting groups (e.g., Fmoc vs. Boc) impact downstream reactivity?

- Boc advantages : Acid-labile (TFA-cleavable), stable under basic conditions, and non-fluorescent, simplifying UV-based purification .

- Fmoc limitations : Base-sensitive (piperidine-cleavable) and may fluoresce, interfering with LC-MS detection .

Recommendation : Boc is preferred for its compatibility with orthogonal protection strategies in multi-step syntheses .

Advanced: What methodologies validate the compound’s stability under physiological conditions?

- Forced degradation : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 48 hours. Monitor via HPLC for hydrolysis products (e.g., pyrrolidin-3-ol) .

- Light exposure testing : Use ICH Q1B guidelines to assess photostability under UV-Vis light (1.2 million lux-hours) .

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>150°C indicates suitability for lyophilization) .

Advanced: How can researchers investigate structure-activity relationships (SAR) for analogues of this compound?

- Scaffold modification : Synthesize derivatives with fluorinated pyrrolidine rings or substituted carbamates (e.g., methyl, benzyl) .

- Biological assays : Test against panels of kinases or GPCRs to identify selectivity trends. For example, 4-fluoro analogues show 5-fold increased affinity for EGFR .

- Crystallography : Co-crystallize with target proteins (e.g., HIV-1 protease) to map binding interactions .

Advanced: What are the implications of trace metal contamination in catalytic steps during synthesis?

- Side reactions : Residual Pd from Suzuki couplings (e.g., in ) may deprotect Boc groups or oxidize hydroxyls .

- Mitigation : Use scavengers like SiliaMetS Thiol or Chelex resin to reduce Pd levels to <10 ppm .

- Analytical verification : ICP-MS quantifies metal content, ensuring compliance with ICH Q3D guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.